Methyl 4-methoxy-2-nitrobenzoate

Overview

Description

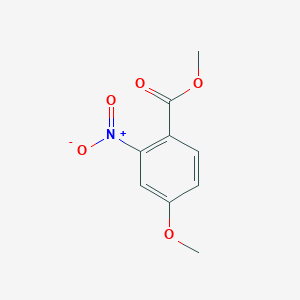

Methyl 4-methoxy-2-nitrobenzoate (CAS: 181871-73-8) is an aromatic ester derivative characterized by a methoxy group at the para-position (C4) and a nitro group at the ortho-position (C2) on the benzene ring. Its molecular formula is C₉H₉NO₅, with applications in pharmaceutical synthesis and catalysis. For instance, it serves as a precursor for quinazoline derivatives in anticancer drug development and as a potassium salt catalyst in polyurethane foam production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-2-nitrobenzoate can be synthesized through several methods. One common route involves the nitration of methyl 4-methoxybenzoate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Sulfuric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

Reduction: Methyl 4-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-methoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy functional groups.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Pattern and Physicochemical Properties

The position and nature of substituents significantly influence the compound’s reactivity, solubility, and catalytic activity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position: The catalytic activity of potassium salts varies with substituents. Potassium 4-methoxy-2-nitrobenzoate achieves full isocyanate conversion in polyurethane synthesis, outperforming trichloro- or mononitro-substituted analogs .

- Ester Group : Ethyl esters (e.g., ethyl 4-methoxy-2-nitrobenzoate) exhibit similar reactivity to methyl esters but may differ in solubility due to alkyl chain length .

- Functional Group Interplay : Hydroxy groups (e.g., in methyl 4-hydroxy-3-methoxy-2-nitrobenzoate) introduce hydrogen-bonding capacity, affecting crystallization and solubility .

Nitro Reduction and Cyclization

This compound is a critical intermediate in quinazoline synthesis. For example:

- Gefitinib Synthesis : Reduction of the nitro group to an amine (using Fe/AcOH) enables cyclization to quinazoline cores. Substituted derivatives (e.g., 5-(3-chloropropoxy)) require precise control of reaction conditions to avoid side products .

- Catalyst Preparation : Deprotonation of the parent acid with potassium tert-pentoxide yields the potassium salt, which enhances catalytic activity in polyurethane reactions .

Comparative Reaction Yields

- Methyl 5-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-2-nitrobenzoate : Suzuki-Miyaura coupling with boronic acids proceeds in "acceptable yields" (exact % unspecified), highlighting steric and electronic effects of bulky substituents .

- Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: Synthesized in 84.5% yield via esterification of the corresponding acid with thionyl chloride/methanol .

Stability and Controversial Data

- Retracted Data : Early reports of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate’s melting point (119–120°C) were retracted due to plagiarism and inaccuracies. Corrected values are 79–81°C .

- Potassium Salt Characterization : Elemental analysis and NMR data confirm the purity of potassium 4-methoxy-2-nitrobenzoate (91% yield), with distinct δ 3.85 ppm (OCH₃) and δ 175.0 ppm (COO⁻K⁺) signals .

Biological Activity

Methyl 4-methoxy-2-nitrobenzoate (CAS No. 181871-73-8) is an organic compound with a molecular formula of CHNO. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial effects against various pathogens, potentially making it useful in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes, which is significant in drug design and therapeutic applications. Its nitro and methoxy groups may play crucial roles in modulating enzyme activity.

- Cellular Interactions : Research indicates interactions with cellular pathways involved in apoptosis and microbial inhibition, which are critical for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens. |

| Enzyme Inhibition | Potential to inhibit specific enzymes, relevant for drug development. |

| Cellular Interactions | Involved in pathways related to apoptosis and microbial inhibition. |

Target and Mode of Action

This compound acts primarily through its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to changes in biological activity.

- Methoxy Group : The presence of the methoxy group enhances the compound's lipophilicity, influencing its interaction with biological membranes and receptors.

Biochemical Pathways

The compound's interactions with biological systems suggest it could affect several biochemical pathways, particularly those involved in:

- Apoptosis : Inducing programmed cell death in certain cancer cell lines.

- Microbial Inhibition : Disrupting essential processes in microbial cells, leading to their death.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for new antimicrobial therapies.

- Enzyme Inhibition Studies : Research involving enzyme assays indicated that this compound could serve as a competitive inhibitor for certain enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 2: Case Study Results

Comparison with Similar Compounds

This compound shares structural similarities with other benzoate derivatives, which can influence its biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-nitrobenzoate | Nitro group at position 3 | Different positioning affects reactivity. |

| Methyl 4-nitrobenzoate | Lacks methoxy group | Less reactive in certain substitution reactions. |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Hydroxy group at position 5 | Increased reactivity due to hydroxyl group. |

Q & A

Q. What are the established synthetic routes for Methyl 4-methoxy-2-nitrobenzoate, and how are intermediates characterized?

Basic Research Focus

The compound is typically synthesized via nitration of methyl 4-methoxybenzoate followed by regioselective functionalization. A key method involves reacting this compound precursors with reagents like SOCl₂ in methanol to esterify the carboxylic acid group . Intermediate characterization employs ¹H NMR (e.g., δ 3.84 ppm for methoxy groups, 7.88 ppm for aromatic protons) and ESI-MS (m/z 212 [M+H]⁺) to confirm structural integrity .

Q. How can selective reduction of the nitro group in this compound be achieved while preserving ester and methoxy functionalities?

Advanced Research Focus

Selective reduction of the nitro group to an amine is critical for derivatization. Using SnCl₂·2H₂O in ethyl acetate under ambient conditions reduces the nitro group without cleaving the ester or methoxy groups, yielding methyl 2-amino-4-methoxybenzoate (confirmed by ¹H NMR: δ 5.52 ppm for NH₂, m/z 182 [M+H]⁺) . Optimization of stoichiometry (3:1 SnCl₂:substrate) and reaction time (2 hours) minimizes side reactions .

Q. What spectroscopic and chromatographic methods are optimal for purity analysis and structural confirmation?

Basic Research Focus

- ¹H NMR : Key signals include methoxy singlets (δ 3.7–4.0 ppm) and aromatic splitting patterns (e.g., dd at δ 7.31 ppm, J = 8.8, 2.6 Hz) .

- HPLC/GC : Purity standards (>95% by HLC or GC) are applied, as seen in analogs like 4-methoxy-2-nitrobenzaldehyde .

- Mass Spectrometry : ESI-MS or high-resolution MS validates molecular ions and fragmentation pathways .

Q. How does the electronic nature of the nitro group influence electrophilic substitution reactions in this compound?

Advanced Research Focus

The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent substitutions to the meta position relative to itself. For example, chloropropoxy groups are introduced at the 5-position via nucleophilic aromatic substitution (e.g., synthesis of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate) . Computational studies (DFT) could further predict reactive sites by analyzing charge distribution .

Q. What strategies enable the synthesis of biologically active heterocyclic derivatives from this compound?

Advanced Research Focus

The reduced amine intermediate (methyl 2-amino-4-methoxybenzoate) serves as a precursor for heterocycles. For example:

- Quinazoline Derivatives : Coupling with pyrrolidinone or pyrimidine scaffolds enhances antitumor activity. Reaction conditions (e.g., DMF as solvent, 80°C) and purification via recrystallization (ethyl acetate) are critical .

- Schiff Bases : Condensation with aldehydes forms imine linkages for antimicrobial agents .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Advanced Research Focus

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) removes byproducts like unreacted nitro precursors .

- Yield Optimization : Catalytic hydrogenation (Pd/C) or microwave-assisted nitration improves efficiency .

- Safety : Nitration reactions require controlled temperatures (<5°C) to prevent exothermic decomposition .

Q. How is this compound utilized in studying enzyme inhibition or receptor interactions?

Advanced Research Focus

- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : The nitro group facilitates covalent binding to enzyme active sites. In vitro assays (IC₅₀ measurements) assess potency .

- NMDA Receptor Modulation : Structural analogs are tested for neuroprotective effects using murine spinal cord slice models .

Q. What computational tools aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Focus

- DFT Calculations : Predict regioselectivity in substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Molecular Docking : Simulate interactions with biological targets (e.g., FAAH) to design potent inhibitors .

Properties

IUPAC Name |

methyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDQNMBIHKQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589913 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-73-8 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.